2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid
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Overview
Description
2-(Methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound that features an imidazole ring substituted with a methoxymethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the methoxymethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the methoxymethyl group via alkylation reactions.
- Carboxylation to introduce the carboxylic acid group.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce various reduced imidazole compounds.
Scientific Research Applications
2-(Methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-5-carboxylic acid: Lacks the methoxymethyl group, which may affect its reactivity and applications.
2-Methylimidazole: Similar imidazole core but lacks the carboxylic acid and methoxymethyl groups.
2-(Hydroxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Properties
CAS No. |
874196-87-9 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(methoxymethyl)-3-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-5(7(10)11)3-8-6(9)4-12-2/h3H,4H2,1-2H3,(H,10,11) |
InChI Key |
NKBUYSCVKLLOQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1COC)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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